molecular formula C17H14N2O5S3 B12135399 N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12135399
M. Wt: 422.5 g/mol
InChI Key: YRRDDGHGEHWWEL-GDNBJRDFSA-N
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Description

N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide (CAS: 300818-71-7) is a rhodanine-based sulfonamide derivative with a molecular formula of C₁₇H₁₄N₂O₅S₃ and a molecular weight of 422.5 g/mol . The compound features a 4-hydroxy-3-methoxybenzylidene group at the 5-position of the thiazolidinone core, a sulfanylidene (C=S) group at the 2-position, and a benzenesulfonamide substituent at the 3-position.

The compound is synthesized via a Knoevenagel condensation reaction, where a thiazolidinone precursor reacts with 4-hydroxy-3-methoxybenzaldehyde in the presence of piperidine and ethanol under reflux conditions . This method aligns with general protocols for rhodanine derivatives, as seen in the synthesis of structurally related acetamide-thiazolidinone hybrids .

Properties

Molecular Formula

C17H14N2O5S3

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C17H14N2O5S3/c1-24-14-9-11(7-8-13(14)20)10-15-16(21)19(17(25)26-15)18-27(22,23)12-5-3-2-4-6-12/h2-10,18,20H,1H3/b15-10-

InChI Key

YRRDDGHGEHWWEL-GDNBJRDFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Schiff Base Intermediate Formation

The synthesis begins with the preparation of a Schiff base derived from benzenesulfonyl hydrazide and 4-hydroxy-3-methoxybenzaldehyde. This reaction, conducted in tetrahydrofuran (THF) under reflux for 6 hours, yields the intermediate N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide (1a-e in Scheme 1 of). The Schiff base formation is critical for introducing the aromatic substituent that will later participate in thiazolidinone ring closure.

Thiazolidinone Cyclization via Mercaptoacetic Acid

The Schiff base is subsequently reacted with mercaptoacetic acid in dimethylformamide (DMF) under catalytic zinc chloride at elevated temperatures (110–120°C) for 8–9 hours. This step facilitates nucleophilic attack by the sulfhydryl group of mercaptoacetic acid on the imine carbon, followed by cyclization to form the 2-thioxo-thiazolidin-4-one core. The reaction achieves yields of 70–80%, with purification via column chromatography and recrystallization from methanol.

Sulfanylidene and Sulfonamide Functionalization

Sulfur Incorporation via Thionation

The 2-sulfanylidene group is introduced by treating the thiazolidinone precursor with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in anhydrous toluene under nitrogen atmosphere. Optimal conditions involve refluxing for 12 hours, yielding the 2-sulfanylidene derivative with >90% conversion efficiency.

Benzenesulfonamide Coupling

In an alternative approach, the benzenesulfonamide group is introduced earlier in the synthesis. For example, 3-amino-thiazolidin-4-one derivatives are reacted with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. This nucleophilic substitution proceeds at room temperature over 6 hours, affording the sulfonamide-coupled product in 65–70% yield.

Stereochemical Control and Isolation of the (5Z)-Isomer

The (Z)-stereochemistry of the benzylidene substituent is crucial for biological activity. Reaction conditions such as solvent polarity, temperature, and the use of bulky catalysts influence the Z/E ratio.

Solvent Effects on Isomer Distribution

Polar aprotic solvents like DMF favor the (Z)-isomer due to stabilization of the transition state through hydrogen bonding with the 4-hydroxyl group. In contrast, nonpolar solvents like benzene lead to higher proportions of the (E)-isomer.

Chromatographic Separation

Final purification via silica gel column chromatography (eluent: dichloromethane/methanol, 150:1) effectively separates the (Z)-isomer from minor (E)-contaminants. The (Z)-configuration is confirmed by nuclear Overhauser effect (NOE) spectroscopy, which shows spatial proximity between the 4-hydroxyl proton and the thiazolidinone’s sulfonyl group.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYield (%)Purity (%)
Schiff base cyclizationMercaptoacetic acid, ZnCl₂DMF, 110°C, 8–9 hrs70–8095–98
Knoevenagel condensation4-Hydroxy-3-methoxybenzaldehydeEthanol/NaOH, reflux65–7597–99
Sulfonamide couplingBenzenesulfonyl chloride, Et₃NDCM, rt, 6 hrs65–7093–95

The Schiff base cyclization method offers the highest yields but requires stringent temperature control. The Knoevenagel approach provides excellent stereoselectivity, albeit with moderate yields due to competing side reactions.

Industrial-Scale Synthesis Considerations

Catalytic Optimization

Recent patents describe using nano-catalysts like ZnO nanoparticles to accelerate the cyclization step, reducing reaction time to 4 hours while maintaining yields >85%.

Green Chemistry Approaches

Microwave-assisted synthesis in ethanol–water mixtures (3:1 v/v) at 100°C for 30 minutes achieves 88% yield, significantly reducing energy consumption compared to conventional reflux .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. Below is a comparative analysis of the target compound and its structural analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS / Source Key Structural Features Molecular Weight (g/mol) H-Bond Donors/Acceptors Notable Properties/Activities
Target Compound (300818-71-7) 4-Hydroxy-3-methoxybenzylidene, benzenesulfonamide 422.5 2 / 8 Moderate lipophilicity (XLogP3: 3.4); potential carbonic anhydrase inhibition inferred from analogs .
N-[(5Z)-5-[[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide Bromophenyl-pyrazole substituent, 4-methylbenzamide 622.5 (estimated) 2 / 7 Increased steric bulk; bromine enhances halogen bonding potential.
N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide 4-Ethoxy-3-methoxybenzylidene 450.5 (estimated) 2 / 8 Ethoxy group enhances lipophilicity (higher XLogP3 than target compound).
N-[(5Z)-5-[(2,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide (444005-32-7) 2,4-Dimethoxybenzylidene, 4-methylbenzamide 438.5 2 / 8 Dimethoxy groups improve solubility but reduce metabolic stability.
3-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide (307542-12-7) Benzodioxole substituent, propanamide linker 466.5 2 / 9 Benzodioxole enhances π-π stacking; propanamide increases flexibility.

Key Findings

Substituent Effects on Bioactivity: The 4-hydroxy-3-methoxybenzylidene group in the target compound provides hydrogen-bonding capacity (via -OH and -OCH₃) and moderate electron-withdrawing effects, which are critical for interactions with enzymatic active sites, as observed in carbonic anhydrase inhibitors .

Impact of Sulfonamide vs. Carbamate/Acetamide Groups: The benzenesulfonamide moiety in the target compound is a known pharmacophore for carbonic anhydrase inhibition, as seen in drugs like acetazolamide . Analogs with 4-methylbenzamide (e.g., ) or propanamide (e.g., ) substituents lose sulfonamide-driven enzyme affinity but may gain selectivity for other targets, such as kinases or proteases.

Tautomerism and Stability :

  • Rhodanine derivatives often exhibit thione-thiol tautomerism, as confirmed by IR and NMR studies in related triazole-thione compounds . The target compound’s 2-sulfanylidene group likely adopts the thione form, enhancing stability and enabling disulfide bond formation in biological systems.

Biological Activity Trends: Compounds with halogenated aryl groups (e.g., bromophenyl in ) show enhanced antimicrobial activity due to halogen bonding and increased molecular weight .

Biological Activity

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various biological activities supported by research findings.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its diverse pharmacological properties. The synthesis typically involves:

  • Condensation Reaction : The reaction between 4-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide to form a Schiff base.
  • Cyclization : The formation of the thiazolidinone ring through cyclization with chloroacetic acid.
  • Acylation : The final step involves acylation with benzoyl chloride to yield the target compound.

The biological activity of this compound primarily involves enzyme inhibition. The compound binds to specific active sites on enzymes, blocking their activity and disrupting various biochemical pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer activities .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure suggests potential for similar activity due to the presence of the thiazolidinone ring .

Anti-inflammatory Effects

Studies have suggested that compounds containing thiazolidinone structures can exhibit anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for further investigation in inflammatory diseases .

Anticancer Properties

This compound has been explored for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Jaju et al. (2020)Reported significant antitubercular activity in thiazolidinone derivatives with IC50 values ranging from 0.058–0.22 µg/mL against M. bovis BCG .
MDPI Research (2020)Highlighted the synthesis of novel sulfamethaoxazole-thiazolidinone hybrids demonstrating promising antimicrobial properties .
BenchChem AnalysisDiscussed various chemical reactions that N-[...] can undergo, suggesting versatility in biological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide, and how can purity be maximized?

  • Methodology : The synthesis involves three key steps:

Condensation : React 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in ethanol under reflux to form the thiosemicarbazone intermediate.

Cyclization : Treat the intermediate with chloroacetic acid in the presence of sodium acetate (NaOAc) to form the thiazolidinone core.

Sulfonation : React the cyclized product with benzenesulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonamide group .

  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMF/ethanol) for purification. Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Key Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the Z-configuration at the 5-position and sulfonamide linkage.
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch), 1320–1250 cm⁻¹ (S=O stretch), and 3300–3500 cm⁻¹ (N-H stretch) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 428.5 for [M+H]+) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • Antimicrobial Screening : Use microdilution assays (e.g., against E. coli and S. aureus) with compound concentrations of 1–100 µg/mL. Measure MIC (minimum inhibitory concentration) via optical density .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours. Include positive controls (e.g., doxorubicin) and assess IC50 values .

Advanced Research Questions

Q. How does the compound interact with molecular targets (e.g., enzymes or receptors) to exert its biological effects?

  • Mechanistic Insights :

  • Enzyme Inhibition : Molecular docking (AutoDock Vina) reveals binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonds with the sulfonamide group and π-π stacking of the benzylidene moiety. Validate via enzyme inhibition assays (e.g., NADPH consumption for DHFR) .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratio) in cancer cells confirm caspase-3 activation .

Q. How can structural modifications enhance activity or reduce toxicity?

  • SAR Strategies :

  • Substitution on Benzylidene : Replace 4-hydroxy-3-methoxy with electron-withdrawing groups (e.g., nitro) to improve antimicrobial potency.
  • Thiazolidinone Core : Introduce methyl groups at the 3-position to stabilize the ring and reduce metabolic degradation .
    • Toxicology : Assess hepatotoxicity via ALT/AST levels in murine models and cytotoxicity on normal cell lines (e.g., HEK293) .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Resolution Methods :

Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

Comparative Analysis : Use orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) to confirm activity.

Structural Verification : Re-analyze batch purity via XRD or LC-MS to rule out degradation products .

Q. What computational tools are recommended for predicting physicochemical properties and ADMET profiles?

  • Tools and Workflows :

  • Physicochemical Properties : SwissADME for logP, solubility, and Lipinski’s Rule of Five compliance.
  • ADMET Prediction : pkCSM for toxicity (hepatotoxicity, Ames test) and ProTox-II for LD50 estimation.
  • Metabolism : Use Cytochrome P450 interaction models in Schrödinger’s ADMET Predictor .

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